molecular formula C23H31N5O2 B2638204 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1795083-64-5

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2638204
CAS No.: 1795083-64-5
M. Wt: 409.534
InChI Key: LENCBKQSMWCLSA-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a purine core. Its multifaceted nature makes it a subject of study in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine and purine intermediates. One common route involves the catalytic hydrogenation of 4-cyanopyridine to yield 4-benzylpiperidine . This intermediate is then reacted with various reagents to introduce the purine core and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation and subsequent purification steps to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or purine rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substituting agents: Sodium hydride (NaH), lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is facilitated by its binding to monoamine transporters and subsequent modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a piperidine ring, benzyl group, and purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-4-12-28-19(24-21-20(28)22(29)26(3)23(30)25(21)2)16-27-13-10-18(11-14-27)15-17-8-6-5-7-9-17/h5-9,18H,4,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCBKQSMWCLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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